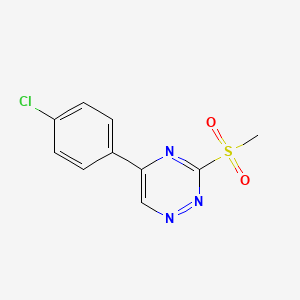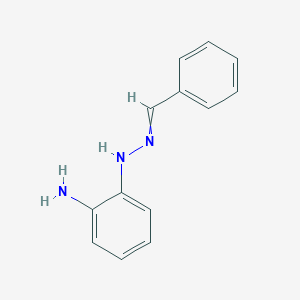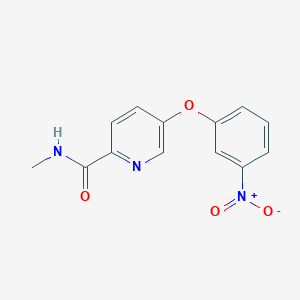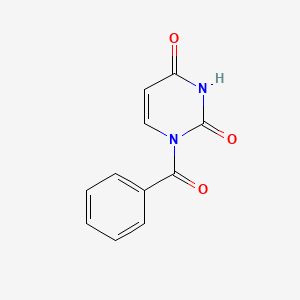
5-(4-Chlorophenyl)-3-(methanesulfonyl)-1,2,4-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chlorophenyl)-3-(methanesulfonyl)-1,2,4-triazine is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a 4-chlorophenyl group and a methanesulfonyl group attached to the triazine ring
Métodos De Preparación
The synthesis of 5-(4-Chlorophenyl)-3-(methanesulfonyl)-1,2,4-triazine typically involves the reaction of 4-chlorophenylhydrazine with methanesulfonyl chloride, followed by cyclization with cyanogen bromide. The reaction conditions often require the use of a base such as triethylamine and an organic solvent like dichloromethane. The industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
5-(4-Chlorophenyl)-3-(methanesulfonyl)-1,2,4-triazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-(4-Chlorophenyl)-3-(methanesulfonyl)-1,2,4-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(4-Chlorophenyl)-3-(methanesulfonyl)-1,2,4-triazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparación Con Compuestos Similares
5-(4-Chlorophenyl)-3-(methanesulfonyl)-1,2,4-triazine can be compared with other similar compounds, such as:
4-Chlorophenylmethanesulfonyl chloride: This compound shares the 4-chlorophenyl and methanesulfonyl groups but lacks the triazine ring.
Bis(4-chlorophenyl) sulfone: It contains two 4-chlorophenyl groups and a sulfone group but differs in its overall structure
Propiedades
Número CAS |
105783-78-6 |
|---|---|
Fórmula molecular |
C10H8ClN3O2S |
Peso molecular |
269.71 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-3-methylsulfonyl-1,2,4-triazine |
InChI |
InChI=1S/C10H8ClN3O2S/c1-17(15,16)10-13-9(6-12-14-10)7-2-4-8(11)5-3-7/h2-6H,1H3 |
Clave InChI |
VUHOFYWUCQMFSA-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=NC(=CN=N1)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazole-4,5-dione](/img/structure/B13999094.png)

![Benzene,[bromo[(phenylmethyl)sulfonyl]methyl]-](/img/structure/B13999105.png)




![4-[2-(Propan-2-ylamino)ethyl]phenol](/img/structure/B13999137.png)

![2-Methoxy-4-[(4-methylphenyl)sulfonyloxymethyl]-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B13999150.png)

![2-((Dimethylamino)methyl)benzo[d]oxazol-6-amine](/img/structure/B13999158.png)


